molecular formula C6H10ClNO B13899723 N-(but-3-en-2-yl)-2-chloroacetamide

N-(but-3-en-2-yl)-2-chloroacetamide

Cat. No.: B13899723
M. Wt: 147.60 g/mol
InChI Key: FKKKJZCXUPARKI-UHFFFAOYSA-N
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Description

N-(but-3-en-2-yl)-2-chloroacetamide is a chloroacetamide derivative characterized by a reactive chloroacetyl group (-CO-CH2-Cl) and a but-3-en-2-yl substituent. Structurally, the compound features an unsaturated alkenyl chain (but-3-en-2-yl) attached to the nitrogen atom of the acetamide core.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

N-but-3-en-2-yl-2-chloroacetamide

InChI

InChI=1S/C6H10ClNO/c1-3-5(2)8-6(9)4-7/h3,5H,1,4H2,2H3,(H,8,9)

InChI Key

FKKKJZCXUPARKI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-en-2-yl)-2-chloroacetamide typically involves the reaction of but-3-en-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-en-2-yl)-2-chloroacetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The double bond in the but-3-en-2-yl moiety can undergo oxidation to form epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agents.

Major Products Formed

    Nucleophilic substitution: The major products are substituted amides, thioamides, and ethers.

    Oxidation: The major products are epoxides and diols.

    Reduction: The major products are primary and secondary amines.

Scientific Research Applications

N-(but-3-en-2-yl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic residues in proteins.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(but-3-en-2-yl)-2-chloroacetamide involves its reactivity with nucleophiles. The chloroacetamide group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific nucleophiles present in the biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives share a common backbone (-NH-CO-CH2-Cl) but differ in substituent groups, leading to variations in reactivity, physicochemical properties, and applications. Below, N-(but-3-en-2-yl)-2-chloroacetamide is compared to five analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Molecular Formula Key Applications/Properties Synthesis Method (Example)
This compound But-3-en-2-yl (alkenyl) C6H10ClNO Potential use in agrochemicals or as intermediates for heterocycles (inferred from ). Likely via chloroacetylation of but-3-en-2-amine (analogous to methods in ).
N-(4-acetylphenyl)-2-chloroacetamide 4-acetylphenyl (aromatic) C10H10ClNO2 Intermediate for thiophene carboxamide synthesis (anticancer agents) . Chloroacetylation of 4-aminoacetophenone .
N-(tert-butyl)-2-chloroacetamide tert-butyl (aliphatic) C6H12ClNO Herbicide safener; soluble in dichloromethane, methanol . Reaction of tert-butylamine with chloroacetyl chloride .
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Benzothiazolyl (heteroaromatic) C9H7ClN2OS Precursor for bioactive heterocycles; hazardous (irritant) . Condensation of 2-aminobenzothiazole with chloroacetyl chloride .
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide Aromatic benzoyl-chlorophenyl C15H11Cl2NO2 Crystal structure with intramolecular H-bonding; used in quinoline synthesis (antiviral agents) . Cyclization of substituted aniline with chloroacetyl chloride .

Key Research Findings and Implications

Structural Flexibility : The alkenyl substituent in This compound contrasts with aromatic or saturated analogs, offering unique reactivity (e.g., cyclization to form nitrogen heterocycles) .

Synthetic Utility : Chloroacetamides are typically synthesized via chloroacetylation of amines (e.g., ), suggesting the target compound could be prepared similarly using but-3-en-2-ylamine.

Biological Relevance : While aromatic derivatives (e.g., N-(4-acetylphenyl)-2-chloroacetamide) show enzyme inhibition , aliphatic/alkenyl analogs may prioritize agrochemical applications .

Crystallographic Behavior : Aromatic derivatives (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) exhibit hydrogen-bonded dimers and Cl···Cl interactions , whereas alkenyl groups might reduce crystallinity due to conformational flexibility.

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